molecular formula C13H14Br2O4 B12461464 (2E)-3-(2,3-Dibromo-4-isopropoxy-5-methoxyphenyl)prop-2-enoic acid

(2E)-3-(2,3-Dibromo-4-isopropoxy-5-methoxyphenyl)prop-2-enoic acid

Cat. No.: B12461464
M. Wt: 394.06 g/mol
InChI Key: JLXTUZONNKEAPN-UHFFFAOYSA-N
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Description

(2E)-3-(2,3-Dibromo-4-isopropoxy-5-methoxyphenyl)prop-2-enoic acid is an organic compound characterized by the presence of bromine, isopropoxy, and methoxy groups attached to a phenyl ring, along with a prop-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2,3-Dibromo-4-isopropoxy-5-methoxyphenyl)prop-2-enoic acid typically involves the bromination of a suitable precursor, followed by the introduction of isopropoxy and methoxy groups. The final step involves the formation of the prop-2-enoic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions, followed by purification steps such as recrystallization or chromatography. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2,3-Dibromo-4-isopropoxy-5-methoxyphenyl)prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogen atoms can be substituted with other functional groups, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(2E)-3-(2,3-Dibromo-4-isopropoxy-5-methoxyphenyl)prop-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-3-(2,3-Dibromo-4-isopropoxy-5-methoxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-3-(2,3-Dibromo-4-isopropoxy-5-methoxyphenyl)prop-2-enoic acid is unique due to its specific combination of bromine, isopropoxy, and methoxy groups, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C13H14Br2O4

Molecular Weight

394.06 g/mol

IUPAC Name

3-(2,3-dibromo-5-methoxy-4-propan-2-yloxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C13H14Br2O4/c1-7(2)19-13-9(18-3)6-8(4-5-10(16)17)11(14)12(13)15/h4-7H,1-3H3,(H,16,17)

InChI Key

JLXTUZONNKEAPN-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C(=C1Br)Br)C=CC(=O)O)OC

Origin of Product

United States

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